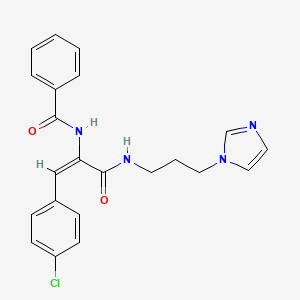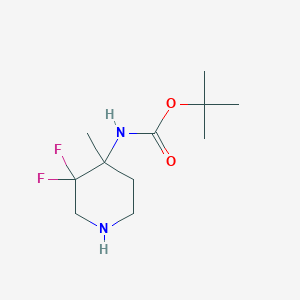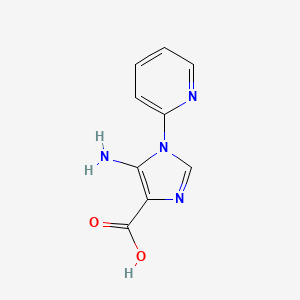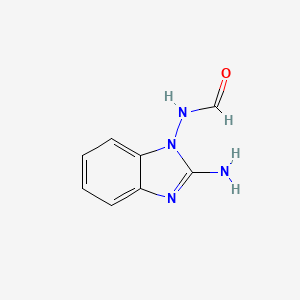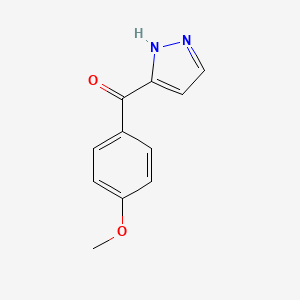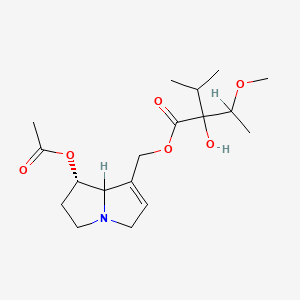
Acetylheliotrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylheliotrine is a naturally occurring pyrrolizidine alkaloid found in various plant species, particularly in the genus Heliotropium. Pyrrolizidine alkaloids are known for their hepatotoxicity and potential carcinogenicity, making them a subject of interest in toxicology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylheliotrine typically involves the acetylation of heliotrine, a naturally occurring pyrrolizidine alkaloid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 75°C and allowing the reaction to proceed for about 15 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of heliotrine from plant sources, followed by its acetylation using acetic anhydride. The reaction is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetylheliotrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are often more toxic than the parent compound.
Reduction: Reduction reactions can convert this compound back to heliotrine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced heliotrine, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Acetylheliotrine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and its role in plant defense mechanisms.
Medicine: Studied for its hepatotoxic and carcinogenic properties, contributing to the understanding of liver diseases and cancer.
Industry: Used in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products.
Mechanism of Action
The mechanism of action of acetylheliotrine involves its metabolic activation in the liver, where it is converted to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and cancer. The primary molecular targets include liver enzymes such as cytochrome P450, which catalyze the bioactivation of this compound .
Comparison with Similar Compounds
Similar Compounds
Heliotrine: The parent compound of acetylheliotrine, also a pyrrolizidine alkaloid.
Lasiocarpine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Senecionine: A pyrrolizidine alkaloid found in the Senecio species, known for its toxicity.
Uniqueness
This compound is unique due to its acetyl group, which influences its reactivity and toxicity. The acetylation increases its lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Conclusion
This compound is a significant compound in the study of pyrrolizidine alkaloids, with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject for scientific research, contributing to our understanding of toxicology and pharmacology.
Properties
CAS No. |
26607-98-7 |
|---|---|
Molecular Formula |
C18H29NO6 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[(7S)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C18H29NO6/c1-11(2)18(22,12(3)23-5)17(21)24-10-14-6-8-19-9-7-15(16(14)19)25-13(4)20/h6,11-12,15-16,22H,7-10H2,1-5H3/t12?,15-,16?,18?/m0/s1 |
InChI Key |
TYFHUMUZGWLROC-OTPKUTMYSA-N |
Isomeric SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1[C@H](CC2)OC(=O)C)O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
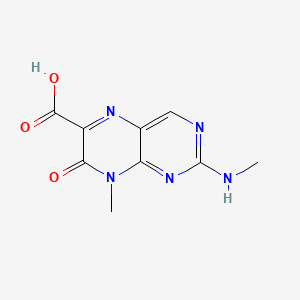
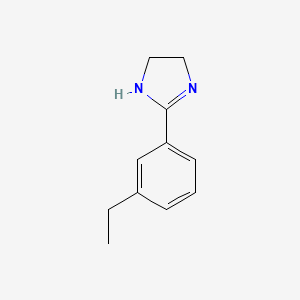
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
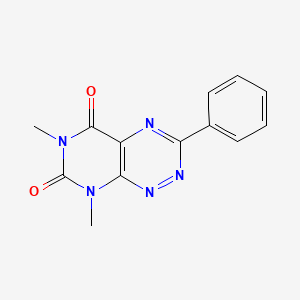
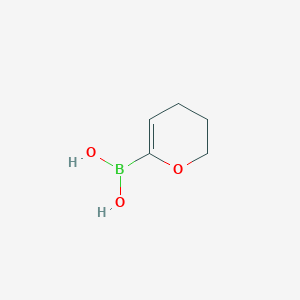
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)
